molecular formula C15H12O4 B1595690 2-(Benzoyloxymethyl)benzoic acid CAS No. 58249-83-5

2-(Benzoyloxymethyl)benzoic acid

Cat. No. B1595690
CAS RN: 58249-83-5
M. Wt: 256.25 g/mol
InChI Key: QDENBWUYSUBCID-UHFFFAOYSA-N
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Patent
US06323230B1

Procedure details

TLC: toluene:ethyl acetate: acetic acid, 5:5:0.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=CC=1.[C:8]([O:11][CH2:12][CH3:13])(=[O:10])[CH3:9].[C:14]([OH:17])(=[O:16])[CH3:15]>>[C:8]([O:11][CH2:12][C:13]1[CH:5]=[CH:6][CH:1]=[CH:7][C:15]=1[C:14]([OH:17])=[O:16])(=[O:10])[C:9]1[CH:4]=[CH:5][CH:6]=[CH:1][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)OCC1=C(C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.